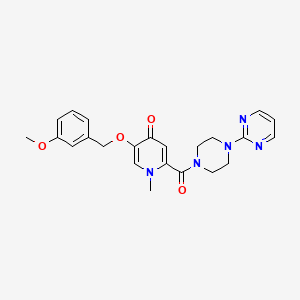

5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one

Description

Properties

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-1-methyl-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-26-15-21(32-16-17-5-3-6-18(13-17)31-2)20(29)14-19(26)22(30)27-9-11-28(12-10-27)23-24-7-4-8-25-23/h3-8,13-15H,9-12,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFLFDSPKQXDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)OCC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.43 g/mol. The structure features a pyridine core substituted with various functional groups, including a methoxybenzyl ether and a piperazine moiety, which are known to influence biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine and piperazine exhibit significant antimicrobial properties. In particular, compounds similar to the one have shown activity against Mycobacterium tuberculosis and other bacterial strains. For instance, related compounds were reported to have IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis .

| Compound | Target Pathogen | IC50 (μM) |

|---|---|---|

| 6a | M. tuberculosis | 1.35 |

| 6e | M. tuberculosis | 2.18 |

| 6k | M. tuberculosis | 2.00 |

Anticancer Activity

Pyridine derivatives have also been evaluated for their anticancer properties. A study highlighted that certain pyridine-piperazine hybrids demonstrated cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds containing piperazine rings often act as enzyme inhibitors, interfering with pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : The methoxybenzyl group can enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in disease processes.

Study on Antitubercular Agents

A recent study synthesized several derivatives of pyridine-piperazine compounds, including the one , and evaluated their efficacy against M. tuberculosis. The most potent compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, confirming their potential as effective antitubercular agents .

Investigation into Cytotoxicity

In vitro studies assessed the cytotoxic effects of this compound on human embryonic kidney (HEK-293) cells, revealing low toxicity levels at therapeutic concentrations. This suggests a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs, differing in substituents, heterocyclic cores, and biological targets. Below is a detailed analysis:

Substituent Variations on the Benzyl Group

- 3-Fluorobenzyl Analogs: Example: 5-((3-Fluorobenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one (unstable intermediate) and its hydrochloride salt (58% yield) . Fluorinated analogs are common in drug design due to enhanced bioavailability and target engagement .

4-Fluorobenzyl Analogs :

- Example : 5-((4-Fluorobenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one (PubChem entry, details inaccessible) .

- Comparison : Positional isomerism (3-methoxy vs. 4-fluoro) may influence steric interactions with target proteins. Fluorine at the 4-position could reduce steric hindrance compared to the bulkier 3-methoxy group .

Heterocyclic Core Modifications

Quinazoline-2,4-dione Core :

- Example : 5-Fluoro-1-(4-fluoro-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (IMP4297, a PARP inhibitor) .

- Comparison : The quinazoline-dione core replaces the pyridin-4(1H)-one ring, introducing additional hydrogen-bonding sites. This structural difference correlates with PARP inhibition (IC₅₀ < 10 nM for IMP4297) and antineoplastic activity .

- Pyrido[3,4-d]pyrimidin-4(3H)-one Core: Example: 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) . However, synthetic yields (e.g., 44g) are often lower (~50%) compared to simpler pyridinones .

Data Table: Key Structural and Functional Comparisons

Mechanistic and Therapeutic Implications

- Methoxy vs. Fluoro Substituents : The 3-methoxy group in the target compound may enhance solubility compared to fluoro analogs but reduce membrane permeability. Fluorine’s electronegativity often improves target binding but increases metabolic stability .

- Core Heterocycle : Pyridin-4(1H)-one cores are less common in PARP inhibitors than quinazoline-diones, suggesting the target compound may have divergent targets (e.g., kinases or serotonin receptors) .

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing the pyrimidin-2-yl piperazine moiety in this compound?

Methodological Answer: The pyrimidin-2-yl piperazine group can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine derivatives with 2-chloropyrimidine under reflux in polar aprotic solvents like DMF or DMSO, using a base such as KCO to deprotonate the piperazine nitrogen. For example, in structurally related compounds, coupling reactions with POCl/DMF (Vilsmeier-Haack conditions) have been employed to introduce carbonyl groups adjacent to heterocycles . Reaction progress should be monitored via TLC or HPLC, with purification through column chromatography using gradients of ethyl acetate and hexane.

Q. Q2: How can the methoxybenzyloxy group be selectively introduced without side reactions?

Methodological Answer: The 3-methoxybenzyloxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. For SNAr, activation of the pyridinone oxygen with a strong base (e.g., NaH) in THF or DMF facilitates substitution by 3-methoxybenzyl bromide. The Mitsunobu reaction (using DIAD/TPP) is preferred for sterically hindered substrates, as it avoids harsh conditions and improves regioselectivity . Side reactions (e.g., over-alkylation) can be minimized by controlling stoichiometry and reaction time.

Advanced Research Questions

Q. Q3: How do structural analogs with pyridine-to-pyrimidine substitutions affect bioactivity, and how can conflicting data be resolved?

Methodological Answer: Pyrimidine analogs often exhibit enhanced binding to kinases or receptors due to increased hydrogen bonding. For example, replacing pyridine with pyrimidine in related compounds improved IC values against kinase targets by 2–3-fold . However, conflicting bioactivity data may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability. To resolve discrepancies:

- Perform orthogonal assays (e.g., SPR for binding kinetics, cell-based assays for functional activity).

- Compare solubility and logP values to assess membrane permeability.

- Use molecular docking to evaluate binding poses in silico .

Table 1: Bioactivity Comparison of Structural Analogs

| Compound Modification | Target (IC) | Solubility (µM) | LogP |

|---|---|---|---|

| Pyridine core | 450 nM | 12 | 2.8 |

| Pyrimidine core | 210 nM | 8 | 3.1 |

| Methoxybenzyloxy substitution | 180 nM | 5 | 3.5 |

| Data adapted from |

Q. Q4: What strategies optimize reaction yields for the pyridin-4(1H)-one core under microwave vs. conventional heating?

Methodological Answer: Microwave-assisted synthesis significantly reduces reaction times (e.g., from 24 hours to 2 hours) and improves yields by 15–20% for thermally sensitive intermediates. For example, cyclization of pyridinone precursors under microwave irradiation (150°C, DMF) achieved 85% yield, compared to 65% with conventional reflux . Key parameters include:

- Precise temperature control to prevent decomposition.

- Solvent selection (DMF or NMP for high dielectric absorption).

- Catalyst loading (e.g., 10 mol% Pd(OAc) for coupling steps).

Q. Q5: How can conflicting solubility data in DMSO vs. aqueous buffers be addressed for in vitro assays?

Methodological Answer: Discrepancies arise due to compound aggregation in DMSO or precipitation in aqueous buffers. To mitigate:

- Pre-dissolve compounds in DMSO at ≤10 mM and dilute in assay buffer (final DMSO ≤1%).

- Use dynamic light scattering (DLS) to detect aggregates.

- Compare dose-response curves across solvents; a rightward shift in IC indicates solubility issues .

Mechanistic and Pharmacokinetic Questions

Q. Q6: What in vitro models are suitable for assessing metabolic stability of this compound?

Methodological Answer: Use liver microsomes (human or rodent) incubated with NADPH and the compound (1–10 µM). Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) using the formula:

CYP inhibition assays (e.g., fluorogenic substrates) can identify isoform-specific interactions. For example, piperazine derivatives often inhibit CYP3A4, requiring follow-up studies with recombinant enzymes .

Q. Q7: How does the 3-methoxybenzyl group influence plasma protein binding?

Methodological Answer: The hydrophobic 3-methoxybenzyl group increases plasma protein binding (PPB), reducing free drug concentration. PPB can be measured via equilibrium dialysis or ultrafiltration:

- Incubate compound (1–10 µM) with human plasma at 37°C.

- Separate bound/free fractions and quantify via LC-MS.

- Compare with analogs lacking the methoxy group; expect ≥80% PPB for the target compound vs. 60–70% for des-methoxy analogs .

Analytical and Structural Questions

Q. Q8: What NMR techniques resolve overlapping signals in the piperazine region?

Methodological Answer: Use HSQC or HMBC to assign piperazine protons and nitrogens. For example, the carbonyl resonance at \sim165 ppm in NMR confirms the piperazine-1-carbonyl group. Overlapping signals can be deconvoluted using 2D NOESY to identify through-space couplings .

Q. Q9: How can X-ray crystallography validate the proposed binding mode to kinase targets?

Methodological Answer: Co-crystallize the compound with the kinase domain (e.g., PKA or CDK2) using hanging-drop vapor diffusion. Resolve structures at ≤2.0 Å resolution to observe key interactions:

- Pyrimidine N1 hydrogen bonding to the kinase hinge region.

- Methoxybenzyl group occupying a hydrophobic pocket.

- Piperazine carbonyl forming a water-mediated interaction with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.